{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10Br2N2S. It is known for its potential biological activity and applications in various fields of research. The compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a methanimidamide group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds such as s-(3,4-dichlorobenzyl) isothiourea (a22) have been reported to act on the rod-shape maintenance mechanism of rod-like bacteria . This suggests that 3-Bromobenzyl carbamimidothioate hydrobromide may also target similar mechanisms in bacteria.
Mode of Action
It is known that similar compounds inhibit the rod-shape maintenance mechanism in bacteria . This inhibition disrupts the normal functioning of the bacteria, potentially leading to their death.
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely affects the pathways related to bacterial cell shape maintenance .
Result of Action
Based on the mode of action, it can be inferred that the compound likely disrupts the normal functioning of bacteria, potentially leading to their death .
Preparation Methods
The synthesis of {[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves several steps. One common synthetic route includes the reaction of 3-bromobenzyl chloride with thiourea to form the intermediate {[(3-Bromophenyl)methyl]sulfanyl}methanimidamide. This intermediate is then treated with hydrobromic acid to yield the final product, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .
Scientific Research Applications
{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be compared with other similar compounds, such as:
{[(4-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide: Similar structure but with a chlorine atom instead of a bromine atom.
{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which may influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(3-bromophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S.BrH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNXFIDJYTIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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